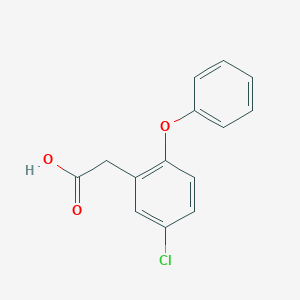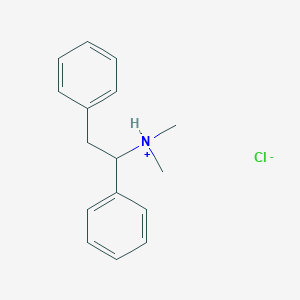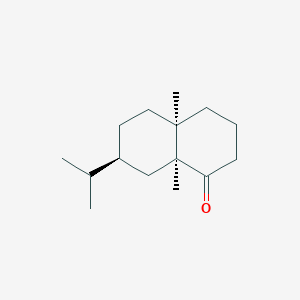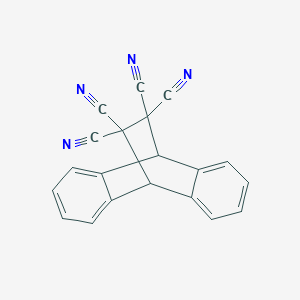
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile, also known as DEAT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAT is a polycyclic aromatic hydrocarbon that is widely used as a building block in the synthesis of organic materials.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is not well understood. However, it is believed that this compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biological pathways, leading to different physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is its ease of synthesis, making it readily available for scientific research. This compound is also stable and can be stored for a long time without degradation. However, the limitations of this compound include its low solubility in common organic solvents, which may limit its applications in some experiments.
Orientations Futures
The potential applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile in various fields make it an exciting area of research. Some of the future directions for this compound research include:
1. Developing new synthetic methods for this compound with improved yields and purity.
2. Exploring the potential applications of this compound in the field of organic electronics, such as in the development of flexible and wearable electronic devices.
3. Investigating the mechanism of action of this compound to better understand its physiological and biochemical effects.
4. Developing this compound-based materials for biomedical applications such as drug delivery and tissue engineering.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a building block in the synthesis of organic materials such as polymers and OLEDs. This compound has also shown potential as an anti-inflammatory and anticancer agent. The future directions for this compound research include developing new synthetic methods, exploring its potential applications in organic electronics and biomedical applications, and investigating its mechanism of action.
Méthodes De Synthèse
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with cyanogen bromide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Applications De Recherche Scientifique
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the synthesis of organic materials such as polymers, liquid crystals, and OLEDs. This compound has been used as a building block in the synthesis of various polymers such as poly(arylene ether)s, poly(arylene sulfide)s, and poly(arylene ketone)s. These polymers have shown excellent mechanical, thermal, and electrical properties, making them suitable for various industrial applications.
Another significant application of this compound is in the field of organic electronics. This compound-based materials have been used as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. These devices have shown promising performance, making them potential candidates for future electronic applications.
Propriétés
Numéro CAS |
1625-84-9 |
|---|---|
Formule moléculaire |
C20H10N4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15,16,16-tetracarbonitrile |
InChI |
InChI=1S/C20H10N4/c21-9-19(10-22)17-13-5-1-2-6-14(13)18(20(19,11-23)12-24)16-8-4-3-7-15(16)17/h1-8,17-18H |
Clé InChI |
BZIGFCWZJSWLLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)C#N)(C#N)C#N |
SMILES canonique |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)C#N)(C#N)C#N |
Autres numéros CAS |
1625-84-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



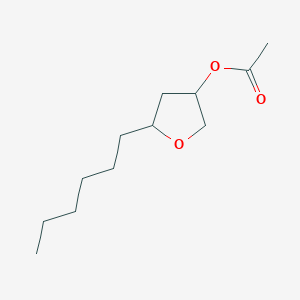

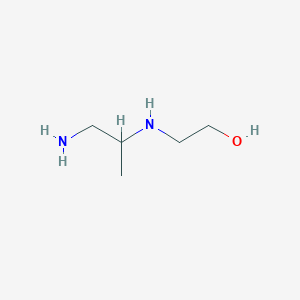
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
